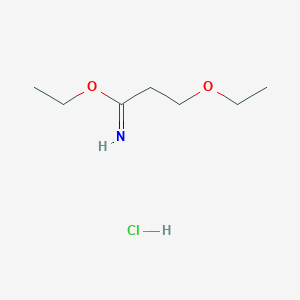
Ethyl 3-ethoxypropanimidate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-ethoxypropanimidate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. This compound is characterized by its white to light yellow crystalline appearance and is typically stored under inert gas conditions to prevent degradation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-ethoxypropanimidate hydrochloride typically involves the reaction of ethyl 3-ethoxypropanoate with an appropriate amine under acidic conditions. The reaction proceeds through the formation of an intermediate imidate ester, which is then converted to the hydrochloride salt. The general reaction scheme can be summarized as follows:
Starting Materials: Ethyl 3-ethoxypropanoate and an amine.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) analysis to confirm purity.
化学反应分析
Types of Reactions: Ethyl 3-ethoxypropanimidate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.
Major Products:
Oxidation: Formation of ethyl 3-ethoxypropanoic acid.
Reduction: Formation of ethyl 3-ethoxypropanamine.
Substitution: Formation of various substituted imidates depending on the nucleophile used.
科学研究应用
Ethyl 3-ethoxypropanimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: This compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism by which ethyl 3-ethoxypropanimidate hydrochloride exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it can modify biomolecules through covalent attachment, altering their activity or stability. The molecular targets and pathways involved vary depending on the specific context of its use.
相似化合物的比较
Ethyl 3-ethoxypropanimidate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-ethoxypropanoate: The parent ester from which the imidate is derived.
Ethyl 3-ethoxypropanamine: A reduced form of the imidate.
Diethyl malonmonoimidate hydrochloride: A structurally related compound with similar reactivity.
Uniqueness: this compound is unique due to its specific reactivity and the ability to form stable hydrochloride salts, making it a versatile reagent in both laboratory and industrial settings.
属性
CAS 编号 |
20914-92-5 |
|---|---|
分子式 |
C7H16ClNO2 |
分子量 |
181.66 g/mol |
IUPAC 名称 |
ethyl 3-ethoxypropanimidate;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-9-6-5-7(8)10-4-2;/h8H,3-6H2,1-2H3;1H |
InChI 键 |
VGRIRHYTUUHCCP-UHFFFAOYSA-N |
规范 SMILES |
CCOCCC(=N)OCC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12974481.png)
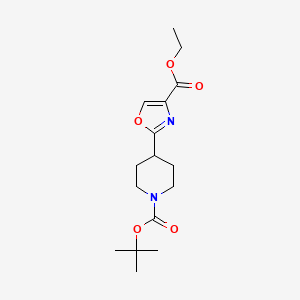
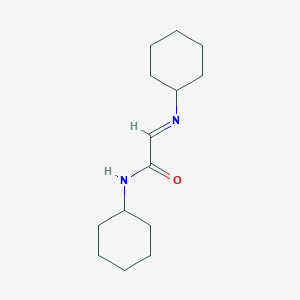

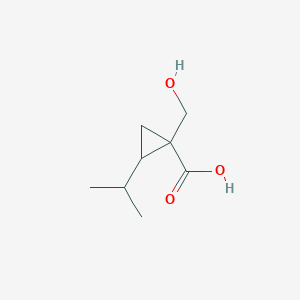
![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12974512.png)

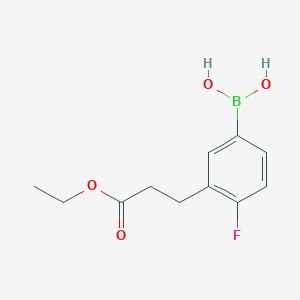
![1,4-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B12974531.png)
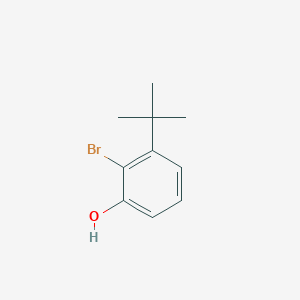
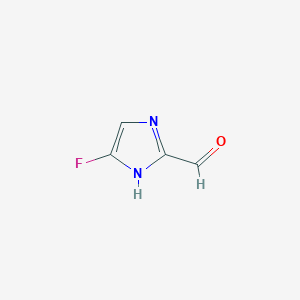
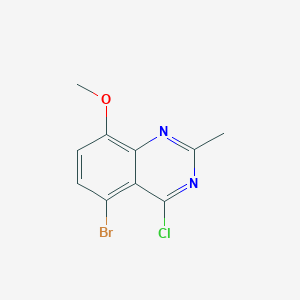
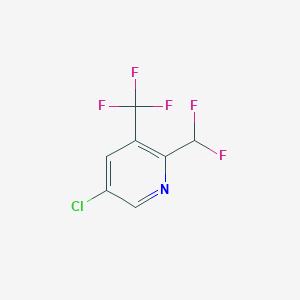
![1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974553.png)
